molecular formula C25H23Cl2N3O4S B297605 N-(2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-benzyl-2,5-dichlorobenzenesulfonamide

N-(2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-benzyl-2,5-dichlorobenzenesulfonamide

カタログ番号 B297605
分子量: 532.4 g/mol
InChIキー: OXMSDIXVWPHUHA-LQKURTRISA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-benzyl-2,5-dichlorobenzenesulfonamide, also known as compound 1, is a potential anticancer drug candidate. The compound has a unique structure that makes it a promising candidate for cancer treatment.

作用機序

The mechanism of action of N-(2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-benzyl-2,5-dichlorobenzenesulfonamide 1 is not fully understood. However, studies have shown that N-(2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-benzyl-2,5-dichlorobenzenesulfonamide 1 inhibits the activity of tubulin, a protein that is essential for cell division. By inhibiting tubulin activity, N-(2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-benzyl-2,5-dichlorobenzenesulfonamide 1 prevents cancer cells from dividing and growing, ultimately leading to cell death.
Biochemical and Physiological Effects:
Compound 1 has been shown to have several biochemical and physiological effects. Studies have shown that N-(2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-benzyl-2,5-dichlorobenzenesulfonamide 1 induces cell cycle arrest in cancer cells, leading to decreased cell proliferation. Additionally, N-(2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-benzyl-2,5-dichlorobenzenesulfonamide 1 has been shown to inhibit the migration and invasion of cancer cells, which are essential for cancer metastasis.

実験室実験の利点と制限

One of the main advantages of N-(2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-benzyl-2,5-dichlorobenzenesulfonamide 1 is its potent anticancer activity. Additionally, N-(2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-benzyl-2,5-dichlorobenzenesulfonamide 1 has a unique structure that makes it a promising candidate for cancer treatment. However, one of the limitations of N-(2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-benzyl-2,5-dichlorobenzenesulfonamide 1 is its poor solubility, which can make it difficult to administer in vivo.

将来の方向性

There are several future directions for research on N-(2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-benzyl-2,5-dichlorobenzenesulfonamide 1. One direction is to improve the solubility of N-(2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-benzyl-2,5-dichlorobenzenesulfonamide 1 to make it more suitable for in vivo administration. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-benzyl-2,5-dichlorobenzenesulfonamide 1. Finally, studies are needed to evaluate the efficacy of N-(2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-benzyl-2,5-dichlorobenzenesulfonamide 1 in animal models and clinical trials.

合成法

Compound 1 can be synthesized using a multistep process. The first step involves the preparation of 3-allyloxybenzaldehyde, which is then reacted with hydrazine hydrate to form 2-{3-(allyloxy)benzylidene}hydrazinecarboxamide. The resulting N-(2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-benzyl-2,5-dichlorobenzenesulfonamide is then reacted with 2,5-dichlorobenzenesulfonyl chloride to form N-(2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-benzyl-2,5-dichlorobenzenesulfonamide 1.

科学的研究の応用

Compound 1 has been extensively studied for its potential as an anticancer drug. Several studies have shown that N-(2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-benzyl-2,5-dichlorobenzenesulfonamide 1 exhibits potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, N-(2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-benzyl-2,5-dichlorobenzenesulfonamide 1 has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.

特性

製品名

N-(2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-benzyl-2,5-dichlorobenzenesulfonamide

分子式

C25H23Cl2N3O4S

分子量

532.4 g/mol

IUPAC名

2-[benzyl-(2,5-dichlorophenyl)sulfonylamino]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C25H23Cl2N3O4S/c1-2-13-34-22-10-6-9-20(14-22)16-28-29-25(31)18-30(17-19-7-4-3-5-8-19)35(32,33)24-15-21(26)11-12-23(24)27/h2-12,14-16H,1,13,17-18H2,(H,29,31)/b28-16+

InChIキー

OXMSDIXVWPHUHA-LQKURTRISA-N

異性体SMILES

C=CCOC1=CC=CC(=C1)/C=N/NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

SMILES

C=CCOC1=CC=CC(=C1)C=NNC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

正規SMILES

C=CCOC1=CC=CC(=C1)C=NNC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。